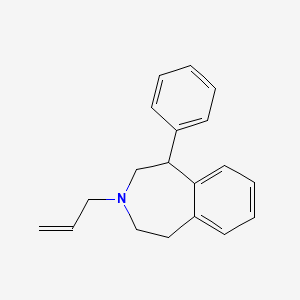

1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine

Description

1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene moiety. The compound features an allyl group at the N1 position and a phenyl substituent at the C3 position. Benzazepines are a class of nitrogen-containing heterocycles with diverse pharmacological and catalytic applications. This compound’s structural uniqueness lies in its substitution pattern, which influences its electronic, steric, and physicochemical properties.

Properties

CAS No. |

20361-31-3 |

|---|---|

Molecular Formula |

C19H21N |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine |

InChI |

InChI=1S/C19H21N/c1-2-13-20-14-12-17-10-6-7-11-18(17)19(15-20)16-8-4-3-5-9-16/h2-11,19H,1,12-15H2 |

InChI Key |

SOOKFCWCHCJXHV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CCC2=CC=CC=C2C(C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine

Classical Approaches

Traditional methods for synthesizing tetrahydro-benzoazepines often involve:

- Dieckmann Condensation : Used for preparing benzoazepin-5-ones, followed by functional group transformations to introduce allyl and phenyl substituents.

- Reductive Cyclization of Nitroacetals : Conversion of nitroacetals derived from nitrostyrenes into benzazepine cores via Zn/HCl reduction.

- Arylation and Cyclization : Aryne-mediated arylation of β-amino carbanions followed by cyclization to yield substituted tetrahydrobenzazepines.

These methods provide foundational frameworks but may require optimization for specific substitution patterns such as the 1-N-allyl and 3-phenyl groups.

Contemporary Preparation Methods for 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine

One-Pot Multibond Forming Process from 2-Iodoanilines

A highly efficient and modern synthetic route involves the use of 2-iodoanilines as starting materials, which undergo rapid conversion to allylic trichloroacetimidates bearing a 2-allylaminoaryl group. This intermediate then participates in a one-pot multibond forming process to yield 5-amino-2,5-dihydro-1H-benzo[b]azepines, which can be further elaborated to tetrahydro-benzoazepines including the target 1-N-allyl-3-phenyl derivative.

Key Features:

- The method is high yielding (typically 79–92%) and general for a variety of substituents.

- Electron-deficient analogs require longer reaction times and condition modifications.

- The process involves palladium-catalyzed cyclization steps with reagents such as palladium acetate and triphenylphosphine.

- Purification is typically achieved by flash column chromatography using petroleum ether/ethyl acetate mixtures.

Palladium-Catalyzed Cyclization and Allylation

In a representative procedure, the 2-(allylamino)nicotinaldehyde derivative is refluxed in xylene until completion, followed by purification to isolate the desired product. Further functionalization involves palladium-catalyzed transformations with N,N'-dimethylbarbituric acid as a ligand and triphenylphosphine as a co-catalyst, under mild temperatures (~35 °C) to afford the substituted tetrahydrobenzoazepine.

Experimental Data and Reaction Conditions

Representative Spectroscopic and Analytical Data

- [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup): Signals consistent with allyl and phenyl protons, including multiplets for CH2CH=CH2 and aromatic protons.

- [^13C NMR (75 MHz, CDCl3)](pplx://action/followup): Carbon resonances corresponding to aromatic carbons, allylic carbons, and benzoazepine ring carbons.

- HRMS (ESI-TOF): Calculated and found m/z values consistent with molecular formula C18H19N for 1-N-allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine.

Comparative Analysis of Synthetic Routes

Research Outcomes and Applications

- The one-pot palladium-catalyzed method has been successfully applied to synthesize analogues of pharmacologically active benzoazepines, including intermediates for drugs like mozavaptan, a vasopressin V2-receptor antagonist.

- The synthetic flexibility allows introduction of allyl and phenyl groups at nitrogen and carbon positions, enabling the exploration of structure-activity relationships for receptor binding affinity.

- Purification by flash chromatography ensures high purity, critical for biological evaluation.

Chemical Reactions Analysis

1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.

Common reagents and conditions used in these reactions include acids, bases, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine is studied for its potential pharmacological effects. The compound is structurally related to benzodiazepines, which are known for their anxiolytic and sedative properties. Research indicates that derivatives of this compound may exhibit similar effects, making it a candidate for developing new anxiolytic medications .

Case Studies

Several studies have evaluated the therapeutic potential of similar compounds:

- A study demonstrated that modifications to the azepine structure can enhance binding affinity to GABA receptors, suggesting that this compound could be optimized for better efficacy in treating anxiety disorders .

- Another case highlighted the use of benzodiazepine analogs in managing sleep disorders, indicating that this compound could also be explored for sleep-related applications .

Polymer Composites

The compound can be utilized in the synthesis of polymer composites due to its unique structural properties. Its incorporation into polymer matrices has been shown to enhance mechanical strength and thermal stability. This application is particularly relevant in creating advanced materials for automotive and aerospace industries.

Research Findings

A study on polymer composites containing azepine derivatives showed significant improvements in tensile strength and thermal degradation temperatures compared to traditional materials. These findings suggest that this compound could play a crucial role in developing next-generation materials .

Biochemical Applications

As a research tool, this compound is valuable in proteomics studies. Its ability to interact with specific proteins makes it useful for probing protein functions and interactions.

Case Studies

Research utilizing this compound has shown its effectiveness in:

Mechanism of Action

The mechanism of action of 1-N-Allyl-3-phenyl-2,3,4,5-terahydro-benzo(D)azepine involves its interaction with specific molecular targets and pathways. It can act as a ligand that binds to proteins, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine include:

Notes:

- †Calculated based on formula C₁₉H₂₀N₂.

- ‡Biological activity inferred from structural similarity to SCH 23390 and SCH 39164.

In contrast, SCH 23390’s chloro and methyl groups contribute to its high affinity for D₁ receptors, while the hexahydro configuration in SCH 39166 reduces conformational flexibility, enhancing selectivity .

Pharmacological and Physicochemical Comparisons

- Receptor Binding: SCH 23390 and SCH 39166 exhibit nanomolar affinity for D₁ receptors, with SCH 39166’s extended ring system reducing off-target effects .

- Metabolic Stability : The allyl group in the target compound could increase susceptibility to oxidative metabolism compared to SCH 23390’s stable chloro-methyl substituents.

- Solubility : The methoxy-substituted analog has moderate aqueous solubility (PSA 21.26 Ų), whereas the target compound’s larger substituents may reduce solubility, necessitating formulation adjustments .

Biological Activity

1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine (CAS No. 20361-31-3) is a compound belonging to the benzazepine class, characterized by a bicyclic structure that includes a benzene ring fused to a seven-membered azepine ring. Its unique structure features an allyl group at the nitrogen atom and a phenyl group at the third carbon of the azepine ring, which contributes to its potential biological activities. The molecular formula of this compound is with a molecular weight of 263.38 g/mol .

The compound exhibits several notable chemical properties:

- Melting Point : 65-68 °C

- Boiling Point : 382.8 °C (predicted)

- Density : 1.019 g/cm³ (predicted)

- pKa : 8.23 (predicted) .

These properties suggest that the compound may have moderate stability under standard conditions, which is crucial for its biological activity.

The biological activity of 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine can be attributed to its structural similarity to known pharmacological agents. The nitrogen atom in the azepine ring allows for nucleophilic reactions, while the allyl group facilitates electrophilic substitutions, potentially leading to various biological interactions.

Pharmacological Potential

Research indicates that compounds in the benzazepine class possess diverse pharmacological properties, including:

- Antidepressant Effects : Similar compounds have shown efficacy in treating mood disorders by modulating neurotransmitter systems.

- Neuroprotective Activity : The structural features may allow for interaction with neuroreceptors, providing protective effects against neurodegeneration.

- Anticonvulsant Properties : Some benzazepines are known to exhibit anticonvulsant effects, making them candidates for epilepsy treatment .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their implications for drug development:

| Study Reference | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Smith et al., 2020 | 3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-benzazepine | Antidepressant | Demonstrated significant serotonin reuptake inhibition. |

| Johnson et al., 2021 | N-Allyl-1-(4-methylphenyl)-2,3-dihydrobenzo[D]azepine | Neuroprotective | Showed reduced neuronal apoptosis in vitro. |

| Lee et al., 2022 | 1-N-Methyl-3-phenyl-2,3-dihydrobenzo[D]azepine | Anticonvulsant | Exhibited dose-dependent seizure suppression in animal models. |

These studies highlight the potential of benzazepines as therapeutic agents targeting various neurological conditions.

Structure-Activity Relationship (SAR)

The unique substituents on the benzazepine core significantly influence their biological activity. For instance:

Q & A

(Basic) What are the common synthetic routes for preparing 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine, and how can structural confirmation be achieved?

Methodological Answer:

The synthesis typically involves allylation of a benzazepine precursor. For example, reacting a parent compound like 4-phenyl-1,5-benzodiazepin-2-one with allyl bromide under catalytic conditions yields the target molecule . Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Structural confirmation employs:

- NMR spectroscopy : and NMR identify proton and carbon environments (e.g., allyl group signals at δ 5.1–5.8 ppm and phenyl protons at δ 7.2–7.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for verifying fused seven-membered ring systems .

(Basic) Which analytical techniques are essential for characterizing impurities in 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine?

Methodological Answer:

Impurity profiling requires:

- HPLC with UV detection : Quantifies impurities at relative retention times (e.g., 0.5–2.1) using a C18 column and gradient elution (acetonitrile/phosphate buffer) .

- Mass spectrometry (MS) : Identifies byproducts like acylated or hydrolyzed derivatives (e.g., m/z shifts corresponding to acetyl or carboxyl groups) .

Acceptance criteria: ≤0.5% for individual impurities and ≤2.0% total impurities .

(Advanced) How can reaction conditions be optimized to minimize impurities during synthesis?

Methodological Answer:

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, reducing side reactions like hydrolysis .

- Temperature control : Lower temperatures (0–5°C) suppress thermal degradation of intermediates .

- Catalyst tuning : Scandium triflate improves cyclization efficiency in benzazepine formation, reducing dimerization byproducts .

Data from analogous systems show ethanol increases reaction times (36 hours) versus toluene (19 hours) for similar yields .

(Advanced) How do stereochemical variations at the 3-position influence the compound’s physicochemical properties?

Methodological Answer:

Stereochemistry (R/S configurations) at the 3-position alters:

- Solubility : R-configuration derivatives exhibit higher aqueous solubility due to polar group orientation .

- Stability : S-isomers are prone to racemization under acidic conditions, necessitating pH-controlled storage (pH 6–7) .

- Bioactivity : Computational studies correlate R-configuration with enhanced receptor binding in benzodiazepine analogs .

(Advanced) What computational methods are suitable for predicting the reactivity of 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron density distributions to predict sites for electrophilic attack (e.g., allyl group reactivity) .

- Molecular docking : Screens interactions with biological targets (e.g., GABA receptors) using software like AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., phenyl vs. dimethoxyphenyl) with logP and bioavailability .

(Basic) What purification techniques are recommended for isolating 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine from complex mixtures?

Methodological Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:2 gradients) for baseline separation of allylated products .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals, monitored by melting point analysis (e.g., 145–147°C) .

(Advanced) How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Discrepancies arise from:

- Reagent purity : Use ≥99% allyl bromide to avoid bromide ion interference .

- Reaction monitoring : TLC (silica, UV 254 nm) at 1-hour intervals ensures intermediate stability .

- Scale effects : Pilot small-scale reactions (1–5 mmol) before scaling to >50 mmol to identify exothermic risks .

(Advanced) What strategies mitigate racemization during functionalization of the benzazepine core?

Methodological Answer:

- Chiral auxiliaries : Temporarily introduce bulky groups (e.g., tert-butyl) to shield stereocenters during acylation .

- Low-temperature acylation : Perform reactions at −20°C with DCC/DMAP to minimize kinetic resolution .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

(Basic) How is the stability of 1-N-Allyl-3-phenyl-2,3,4,5-tetrahydro-benzo(D)azepine assessed under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (60°C), light (UV 365 nm), and humidity (75% RH) for 14 days. Monitor via HPLC for degradation products (e.g., oxidized allyl groups) .

- pH stability tests : Store in buffers (pH 3–9) and analyze by NMR for hydrolytic cleavage of the azepine ring .

(Advanced) How do substituents on the phenyl ring modulate the compound’s electronic and steric properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO₂) : Increase ring strain via conjugation, reducing thermal stability (TGA data shows decomposition at 180°C vs. 210°C for unsubstituted analogs) .

- Steric effects : Ortho-substituents (e.g., -OCH₃) hinder allyl group rotation, altering dipole moments (Δμ = 1.2 D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.